n-Methyl-1h-pyrazole-3-carboxamide
Overview
Description
n-Methyl-1h-pyrazole-3-carboxamide is a chemical compound characterized by a pyrazole ring substituted with a methyl group and a carboxamide group. This compound is a white solid at room temperature and is known for its stability. It is insoluble in water but can dissolve in organic solvents such as ethanol and dimethyl sulfoxide .
Mechanism of Action
Target of Action
n-Methyl-1h-pyrazole-3-carboxamide is a pyrazole derivative that has been studied for its antiproliferative activities Pyrazole derivatives are known to interact with a variety of targets, including tyrosine-protein kinase btk and poly adp-ribose polymerase (parp) .
Mode of Action
It’s known that pyrazole derivatives can irreversibly bind and inhibit their targets, leading to changes in cellular processes . For instance, Ibrutinib, a pyrazole derivative, irreversibly binds and inhibits tyrosine-protein kinase BTK .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It’s worth noting that the pharmacokinetic properties of a compound significantly impact its bioavailability and overall therapeutic potential .
Result of Action
This compound has been studied for its antiproliferative activities against the human cervical cancer cell line (HeLa) . According to the results, this compound showed significant antiproliferative activity . This suggests that the compound may have potential as a lead compound for developing novel anticancer agents .
Action Environment
Environmental factors such as ph, temperature, and the presence of other compounds can significantly influence the action and stability of chemical compounds .
Biochemical Analysis
Biochemical Properties
Pyrazole compounds are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the pyrazole compound and the biomolecules it interacts with.
Cellular Effects
Some pyrazole derivatives have been shown to have antiproliferative effects on cancer cells . These effects could be due to the influence of the pyrazole compound on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that pyrazole compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of pyrazole compounds can change over time, depending on factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of pyrazole compounds can vary with dosage, and high doses can sometimes lead to toxic or adverse effects .
Metabolic Pathways
It is known that pyrazole compounds can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that pyrazole compounds can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
It is known that pyrazole compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
n-Methyl-1h-pyrazole-3-carboxamide can be synthesized through the reaction of 1h-pyrazole-3-carboxylic acid with methylamine. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the carboxamide bond. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
n-Methyl-1h-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups such as amines.
Substitution: The methyl group and carboxamide group can participate in substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
n-Methyl-1h-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- n-Methyl-1h-pyrazole-3-carboxylic acid
- 1h-pyrazole-3-carboxamide
- n-Methyl-1h-pyrazole-4-carboxamide
Uniqueness
n-Methyl-1h-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
N-methyl-1H-pyrazole-5-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-6-5(9)4-2-3-7-8-4/h2-3H,1H3,(H,6,9)(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIFIPICRBGFTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=NN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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